molecular formula C15H20N4O3S B2887641 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034365-99-4

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2887641
CAS RN: 2034365-99-4
M. Wt: 336.41
InChI Key: DYEKADSDBCJRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

In the imidazole ring, the bond lengths between carbon and nitrogen atoms are shorter than the single bond value . The dihedral angles between four rings in each of the two crystallographically molecules are small .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of bacterial cell walls or nucleic acids. This makes compounds like “4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” potential candidates for the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antitumor Properties

The structural motif of imidazole is also present in various antitumor agents. The sulfonyl and piperidinyl groups attached to the imidazole core in the compound can enhance its ability to target and disrupt cancer cell metabolism or DNA replication processes. Research into such compounds may lead to novel treatments for various types of cancer .

Anti-inflammatory Uses

Imidazole derivatives can act as anti-inflammatory agents by modulating the body’s inflammatory response. This can be particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. The compound’s ability to interfere with inflammatory pathways could be harnessed to develop new medications that help reduce inflammation and pain .

Antidiabetic Activity

Compounds containing the imidazole ring have shown promise in the treatment of diabetes. They may work by affecting insulin release or by improving insulin sensitivity in body tissues. The specific structure of “4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” could be explored for its potential to regulate blood sugar levels .

Antiviral Applications

The imidazole ring is a common feature in many antiviral drugs. It can interfere with viral replication by targeting viral enzymes or nucleic acids. Investigating the antiviral capabilities of this compound could contribute to the development of treatments for viral infections, including those caused by emerging and re-emerging viruses .

Antioxidant Potential

Imidazole derivatives can exhibit antioxidant properties, which are beneficial in neutralizing harmful free radicals in the body. This can prevent oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. The compound’s effectiveness as an antioxidant could be further researched for its therapeutic potential .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the development of new imidazole compounds for various therapeutic applications is a promising area of research.

Mechanism of Action

Target of Action

The primary targets of the compound “4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets in the body due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole is a highly soluble compound, suggesting that it may have good bioavailability . .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-17-15(11-18(12)2)23(20,21)19-9-5-14(6-10-19)22-13-3-7-16-8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEKADSDBCJRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

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